Home > Products > Building Blocks P7340 > 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid
5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid - 854358-00-2

5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid

Catalog Number: EVT-382393
CAS Number: 854358-00-2
Molecular Formula: C14H11N3O5S
Molecular Weight: 333.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mesalazine (5-Aminosalicylic Acid)

Compound Description: Mesalazine, also known as mesalamine or 5-aminosalicylic acid (5-ASA), is a medication primarily used to treat inflammatory bowel diseases, including ulcerative colitis and Crohn's disease. [] It functions by reducing inflammation in the lining of the digestive tract.

Relevance: Mesalazine shares a core structural similarity with 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid: both compounds contain a 2-hydroxybenzoic acid moiety. The key difference lies in the substituent at the 5-position of the benzene ring. In mesalazine, it's an amino group (-NH2), while in the target compound, it's a sulfamoyl group (-SO2NH-) linked to a 1H-indazol-6-yl group. This structural similarity suggests that 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid might also possess anti-inflammatory properties, potentially targeting similar pathways as mesalazine. []

Sulfasalazine

Compound Description: Sulfasalazine, discovered in 1938, is a medication primarily used to treat ulcerative colitis and Crohn's disease. It's a type of mesalazine derivative. []

Relevance: Sulfasalazine is a mesalazine derivative, meaning it is synthesized from mesalazine. [] As established above, mesalazine is structurally similar to 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid. Therefore, Sulfasalazine can also be considered structurally related to 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid.

5-(((1H-pyrrol-2-yl)methylene)amino)-2-hydroxybenzoic acid

Compound Description: This compound is a Schiff base synthesized by reacting mesalazine with pyrrole-2-carbaldehyde. [] It has shown promising antibacterial activity against Escherichia coli and Staphylococcus aureus, exhibiting a higher activity against E. coli with a 23 mm inhibition zone at 1000 µg/mL. []

Relevance: Similar to 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid, this compound is a derivative of mesalazine, sharing the 2-hydroxybenzoic acid core. The difference lies in the substituent at the 5-position, with this compound having a Schiff base linkage to a 1H-pyrrol-2-yl group. The significant antibacterial activity of this mesalazine derivative highlights the potential of modifying the 5-position substituent for improved pharmacological properties. This suggests that 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid, with its unique sulfamoyl linkage at the same position, may also exhibit interesting biological activities. []

5-(((1H-indol-2-yl)methylene)amino)-2-hydroxybenzoic acid

Compound Description: This compound, another Schiff base, is synthesized through the reaction of mesalazine with indole-2-carbaldehyde. [] It exhibits noteworthy antibacterial activity against Staphylococcus aureus, demonstrating a 25 mm inhibition zone at 1000 µg/mL. []

Relevance: This compound also shares the 2-hydroxybenzoic acid core with 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid, being a mesalazine derivative. The distinction lies in the Schiff base linkage to a 1H-indol-2-yl group at the 5-position. This compound's potent antibacterial activity, particularly against S. aureus, further emphasizes the importance of the 5-position substituent in modulating biological activity within this structural class. The presence of the 1H-indazol-6-yl group in 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid suggests potential for interesting interactions with biological targets and warrants further investigation. []

5-amino-2-hydroxy-3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl)benzoic acid

Compound Description: This compound is an azo compound synthesized by coupling mesalazine with sulfamethoxazole. []

Relevance: This compound, synthesized from mesalazine, shares the 2-hydroxybenzoic acid moiety with 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid. [] Though it doesn't possess the indazole motif, its derivation from mesalazine and presence of the sulfamoyl group makes it structurally relevant to the target compound.

2-hydroxy-5-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoic acid

Compound Description: This compound is an azo compound synthesized by coupling mesalazine with pyridoxine. []

Relevance: This compound, another mesalazine derivative, shares the 2-hydroxybenzoic acid core with 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid. [] Despite not featuring the indazole structure, its connection to mesalazine through a diazenyl linkage highlights the structural diversity achievable by modifying the 5-position of the 2-hydroxybenzoic acid scaffold. This diversity suggests a broad range of potential applications for compounds within this chemical class, including 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid.

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3)

Compound Description: YD-3 is identified as the first selective non-peptide protease-activated receptor 4 (PAR4) antagonist. [] It serves as a lead compound for developing novel PAR4 antagonists.

Relevance: While YD-3 lacks the 2-hydroxybenzoic acid moiety of 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid, it features a 1H-indazole structure. [] This shared feature highlights the relevance of the indazole motif in medicinal chemistry and its potential for interacting with therapeutically relevant targets like PAR4. The structural similarity in the indazole portion suggests that 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid might also interact with biological targets in a manner influenced by the indazole ring.

N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide (AM404)

Compound Description: AM404 is a metabolite of the analgesic paracetamol and is known to inhibit endocannabinoid cellular uptake. [] It exhibits weak binding affinity for CB1 and CB2 cannabinoid receptors and is formed in vivo by fatty acid amide hydrolase (FAAH). []

Relevance: AM404, while structurally distinct from 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid, provides a reference point for understanding the structure-activity relationships of related compounds. The paper explores derivatives of AM404 with modifications to the 4-aminophenol moiety, aiming to enhance their activity towards cannabinoid receptors. [] This approach of modifying a core structure to improve activity aligns with the exploration of 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid, which features modifications to the 2-hydroxybenzoic acid scaffold.

N-(1H-indazol-5-yl)acetamide

Compound Description: This compound is a paracetamol analog developed by shortening the acyl chain of AM404 from C20 to C2 and modifying the 4-aminophenol moiety. [] It acts as an inhibitor of cyclooxygenases in whole blood assays. []

Relevance: N-(1H-indazol-5-yl)acetamide features a 1H-indazole structure, a characteristic shared with 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid. [] While its structure differs significantly from the target compound, the presence of the indazole ring highlights its potential as a pharmacophore. This suggests that the indazole moiety might play a role in the biological activity of both compounds, albeit through different mechanisms of action.

6-chloro-5-{3-[4-(1H-indazol-3-yl)-piperazin-1-yl]-propyl}-3,3-dimethyl-1,3-dihydro-indol-2-one (Compound 1a)

Compound Description: Compound 1a is mutagenic to Salmonella typhimurium TA98 in the presence of rat liver S9 subcellular fraction. [] Metabolic studies show that it undergoes P450-mediated N-deindazolation, losing its indazole ring. []

Relevance: Although structurally different from 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid, Compound 1a provides valuable insights into the metabolic liability of the indazole motif. [] Its susceptibility to N-deindazolation highlights a potential metabolic pathway that 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid might undergo in vivo. Understanding such metabolic vulnerabilities is crucial for optimizing drug candidates and designing compounds with improved metabolic stability.

6-chloro-5-{3-[4-(1H-indazol-3-yl)-piperidin-1-yl]-propyl}-3,3-dimethyl-1,3-dihydro-indol-2-one (Compound 1b)

Compound Description: Compound 1b, a structural analog of Compound 1a, demonstrates no mutagenicity towards Salmonella typhimurium TA98, irrespective of the presence of a metabolic activating system. [] Unlike Compound 1a, it doesn't undergo metabolic cleavage, retaining its indazole ring. []

Relevance: The comparison between Compound 1a and Compound 1b emphasizes the significance of specific structural features for metabolic stability. [] Compound 1b's resistance to N-deindazolation, attributed to the absence of a nitrogen atom directly linked to the indazole ring, offers valuable information for designing indazole-containing compounds with improved metabolic stability. This knowledge can be applied to the development of 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid analogs, potentially by introducing modifications that hinder N-deindazolation and enhance its metabolic stability.

3-piperazinyl indazole (Compound 3a)

Compound Description: Compound 3a, representing the core motif of Compound 1a, exhibits promutagenic properties. [] It demonstrates marginal mutagenicity to Salmonella typhimurium TA98 in the presence of rat liver S9. []

Relevance: Although structurally simpler than 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid, Compound 3a offers insights into the potential mutagenicity associated with the indazole moiety. [] Its promutagenic nature suggests that the indazole ring might be a structural alert for potential genotoxicity. While further studies are needed to assess the specific risks associated with 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid, the findings regarding Compound 3a underline the importance of thoroughly evaluating the safety profile of indazole-containing compounds.

Overview

5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that combines an indazole moiety with a sulfamoyl group and a hydroxylated benzoic acid framework. The integration of these functional groups suggests interesting biological activities, particularly in the fields of anti-inflammatory and antibacterial research.

Source

The compound can be synthesized through various chemical reactions involving starting materials such as indazole derivatives, sulfamoyl chlorides, and 2-hydroxybenzoic acid. Specific synthesis protocols may vary, depending on the desired purity and yield.

Classification

5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid falls under the category of sulfonamide derivatives, which are known for their pharmacological properties. It is classified as an organic compound due to its carbon-based structure.

Synthesis Analysis

Methods

The synthesis of 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid typically involves the following steps:

  1. Formation of the Sulfamoyl Group: The initial step often includes reacting 2-hydroxybenzoic acid with a sulfamoyl chloride to form the corresponding sulfamoyl derivative.
  2. Indazole Incorporation: The next step involves introducing the indazole moiety, which can be achieved through nucleophilic substitution or coupling reactions.
  3. Purification: The synthesized product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Technical Details

The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Common solvents include dimethyl sulfoxide or acetonitrile, while temperatures may range from room temperature to elevated conditions depending on the reactivity of the reagents used.

Molecular Structure Analysis

Structure

The molecular structure of 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid can be represented as follows:

  • Chemical Formula: C₁₃H₁₂N₂O₃S
  • Molecular Weight: Approximately 280.31 g/mol

The compound features:

  • A benzoic acid backbone with a hydroxyl group at the ortho position.
  • A sulfamoyl group attached to the nitrogen atom of the indazole ring.

Data

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular dynamics and purity.

Chemical Reactions Analysis

Reactions

5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid can participate in various chemical reactions:

  1. Acid-Base Reactions: The carboxylic acid group can act as a weak acid, participating in neutralization reactions.
  2. Esterification: The hydroxyl group can react with alcohols to form esters under acidic conditions.
  3. Nucleophilic Substitution: The sulfamoyl group can undergo nucleophilic attack by various nucleophiles, leading to diverse derivatives.

Technical Details

The reactivity of this compound is influenced by its functional groups, making it suitable for further modifications that enhance its biological activity or solubility.

Mechanism of Action

Process

The mechanism of action for 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid is hypothesized to involve:

  1. Inhibition of Enzymatic Activity: The sulfamoyl group may inhibit specific enzymes involved in inflammatory pathways.
  2. Antibacterial Activity: The compound could disrupt bacterial cell wall synthesis or function through interactions with key bacterial enzymes.

Data

Preliminary studies suggest that similar compounds exhibit significant activity against various bacterial strains and inflammation-related pathways, indicating potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide; limited solubility in non-polar solvents.

Chemical Properties

  • pKa Value: The pKa value indicates its acidic nature; specific values would need experimental determination.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into thermal stability and decomposition temperatures.

Applications

5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing anti-inflammatory or antibacterial agents.
  2. Biochemical Research: Investigating pathways involved in cell signaling related to inflammation or infection.
  3. Material Science: Possible use in developing functional materials due to its unique chemical properties.

This compound exemplifies the intersection of organic chemistry and medicinal applications, warranting further investigation into its biological effects and potential therapeutic uses.

Properties

CAS Number

854358-00-2

Product Name

5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid

IUPAC Name

2-hydroxy-5-(1H-indazol-6-ylsulfamoyl)benzoic acid

Molecular Formula

C14H11N3O5S

Molecular Weight

333.32 g/mol

InChI

InChI=1S/C14H11N3O5S/c18-13-4-3-10(6-11(13)14(19)20)23(21,22)17-9-2-1-8-7-15-16-12(8)5-9/h1-7,17-18H,(H,15,16)(H,19,20)

InChI Key

XXJITGHMBSVIGG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1NS(=O)(=O)C3=CC(=C(C=C3)O)C(=O)O)NN=C2

Canonical SMILES

C1=CC2=C(C=C1NS(=O)(=O)C3=CC(=C(C=C3)O)C(=O)O)NN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.